molecular formula C11H14F3NO B14917325 n-(3-Ethoxybenzyl)-2,2,2-trifluoroethan-1-amine

n-(3-Ethoxybenzyl)-2,2,2-trifluoroethan-1-amine

Cat. No.: B14917325
M. Wt: 233.23 g/mol
InChI Key: YNDIJVQWUYDGMF-UHFFFAOYSA-N
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Description

N-(3-Ethoxybenzyl)-2,2,2-trifluoroethan-1-amine is a fluorinated amine derivative featuring a 3-ethoxybenzyl group attached to a trifluoroethylamine backbone. The trifluoroethylamine moiety is notable for its electron-withdrawing properties, metabolic stability, and enhanced binding affinity in enzyme inhibition contexts . The 3-ethoxybenzyl substituent may confer improved solubility and pharmacokinetic profiles compared to halogenated or heterocyclic analogs .

Properties

Molecular Formula

C11H14F3NO

Molecular Weight

233.23 g/mol

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-2,2,2-trifluoroethanamine

InChI

InChI=1S/C11H14F3NO/c1-2-16-10-5-3-4-9(6-10)7-15-8-11(12,13)14/h3-6,15H,2,7-8H2,1H3

InChI Key

YNDIJVQWUYDGMF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)CNCC(F)(F)F

Origin of Product

United States

Preparation Methods

General Reaction Scheme

The most frequently cited route involves reductive amination between 3-ethoxybenzaldehyde and 2,2,2-trifluoroethylamine (Figure 1). This one-pot reaction proceeds via imine intermediate formation followed by reduction to the target amine.

Key Reaction Parameters

Parameter Optimal Conditions Yield Range Source
Reducing Agent Sodium triacetoxyborohydride 70–85%
Solvent Dichloromethane/MeOH (4:1)
Temperature 25–40°C
Catalyst None (STAB-H) or Pd/C (H-Cube) 80–90%

Mechanistic Insights :

  • Imine formation is accelerated by molecular sieves to remove water.
  • H-Cube technology (Pd/C, 40–60 bar H₂, 65–100°C) enables continuous-flow reduction, reducing reaction times to 1–2 hours.

Nucleophilic Substitution of 3-Ethoxybenzyl Halides

Reaction Overview

This two-step method involves:

  • Halogenation : 3-Ethoxybenzyl alcohol → 3-ethoxybenzyl chloride/bromide.
  • Amine Coupling : Reaction with 2,2,2-trifluoroethylamine under basic conditions.

Comparative Studies

Halide Base Solvent Time (h) Yield Source
Chloride K₂CO₃ DMF 12 65%
Bromide Et₃N THF 6 78%
Tosylate* NH₃ (aq.) DMSO 3 85%

Tosylation Example:
3-Ethoxybenzyl tosylate reacts with 2,2,2-trifluoroethylamine at 150°C in DMSO, achieving 85% yield after neutralization.

Challenges :

  • Competing elimination reactions require careful temperature control.
  • Polar aprotic solvents (DMF, DMSO) improve nucleophilicity but complicate purification.

Catalytic Amination of 3-Ethoxybenzyl Alcohol

Ruthenium-Catalyzed Direct Amination

A scalable alternative employs RuCl₂(PPh₃)₃ under hydrogen pressure (2–4 MPa) to directly aminate 3-ethoxybenzyl alcohol with NH₃:

  • Conditions : 150–200°C, glycerol solvent, 20–30 minutes.
  • Yield : 97% (pipeline reactor).

Advantages Over Traditional Methods

  • No pre-halogenation : Reduces waste and steps.
  • High throughput : Continuous-flow reactors enhance efficiency.

Asymmetric Synthesis and Chiral Resolutions

Diastereomer Separation

  • Chiral HPLC : Resolves enantiomers using cellulose-based columns.
  • Crystallization : Diastereomeric salts with (+)-CSA show 98% ee in related fluorinated amines.

Industrial-Scale Considerations

Cost-Benefit Analysis

Method Cost (USD/kg) Purity Scalability
Reductive Amination 120–150 ≥95% High
Nucleophilic Substitution 90–110 85–90% Moderate
Catalytic Amination 70–85 ≥97% Very High

Chemical Reactions Analysis

Types of Reactions: n-(3-Ethoxybenzyl)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Primary or secondary amines.

    Substitution: Azides, thiols, or other substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, n-(3-Ethoxybenzyl)-2,2,2-trifluoroethan-1-amine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of pharmaceuticals. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs. Therefore, derivatives of this compound are being explored for their therapeutic potential .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of n-(3-Ethoxybenzyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of N-(3-Ethoxybenzyl)-2,2,2-trifluoroethan-1-amine, highlighting variations in substituents, synthetic yields, and biological relevance:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Data/Applications References
N-Benzyl-2,2,2-trifluoroethan-1-amine derivatives (e.g., ) Difluorophenyl ring; thiazine-carbamate core C₁₉H₂₀F₅N₃O₂S 454.4 (LCMS) 61% yield; BACE1 inhibitors
1-Cyclopropyl-2,2,2-trifluoroethan-1-amine () Cyclopropyl group at amine position C₅H₈F₃N 163.12 Intermediate for Tyrosine Kinase 2 inhibitors (GLPG3667)
N-(3-Bromo-5-fluorobenzyl)-2-chloroethan-1-amine () Bromo/fluoro benzyl; chloroethylamine C₉H₉BrClF₂N 266.54 Pharmaceutical intermediate
N-Methyl-2-(5-((3-(trifluoromethyl)phenoxy)methyl)-oxadiazol-3-yl)ethan-1-amine () Oxadiazole-phenoxy substituent; methylamine C₁₃H₁₄F₃N₃O₂ 309.27 Bioactive hybrid molecule
1-(2,5-Dimethylthiophen-3-yl)-2,2,2-trifluoroethan-1-amine () Thiophene ring substituent C₈H₁₀F₃NS 209.23 Heterocyclic analog; uncharacterized
N-(2-Fluorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)amine () Fluorobenzyl; tetrahydrofuran-methyl group C₁₃H₁₇FN₂O 248.29 Synthetic intermediate

Key Research Findings and Substituent Effects

Trifluoroethylamine Backbone

The trifluoroethylamine group is a common pharmacophore in enzyme inhibitors due to its:

  • Electron-withdrawing effects : Enhances hydrogen bonding with catalytic residues (e.g., Gly230 in BACE1 inhibitors) .
  • Metabolic stability: The CF₃ group reduces oxidative degradation compared to non-fluorinated amines .

Benzyl Substituent Modifications

  • 3-Ethoxybenzyl vs. Halogenated Benzyl () : Ethoxy groups improve solubility but may reduce target affinity compared to halogenated analogs (e.g., bromo/fluoro), which enhance lipophilicity and π-π stacking .

Biological Activity

Chemical Structure : The chemical formula of n-(3-Ethoxybenzyl)-2,2,2-trifluoroethan-1-amine can be represented as follows:

  • SMILES : CCOC1=CC=CC=C1C(C(F)(F)F)N
  • Molecular Weight : Approximately 265.29 g/mol.

Physical Properties :

  • Boiling Point : 36-37 °C
  • Density : 1.262 g/mL at 20 °C

These properties indicate that the compound is a low-boiling liquid with a relatively high density compared to water.

Research indicates that compounds containing trifluoroethyl groups can interact with biological systems through various mechanisms, including modulation of neurotransmitter systems. For instance, studies on related compounds have shown that they can influence adenylate cyclase activity in the rat striatum, suggesting potential effects on dopamine receptor signaling pathways .

Pharmacological Effects

The pharmacological profile of this compound has not been extensively documented in the literature; however, analogs containing similar structural motifs have demonstrated notable biological activities:

  • Relaxant Effects : Compounds similar to this compound have been shown to produce relaxant effects in isolated vascular tissues, indicating potential applications in treating vascular disorders .
  • Dopaminergic Activity : Some studies have suggested that trifluoroethyl derivatives may exhibit weak dopaminergic activity but lack selectivity for dopamine receptors. This could imply a broader range of effects on the central nervous system .

Case Studies and Research Findings

A key study investigated the biological actions of N-trifluoroethyl derivatives and their effects on vascular smooth muscle relaxation. The findings revealed that these compounds could induce vasodilation without significant receptor selectivity, making them candidates for further exploration in cardiovascular therapeutics .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeObserved EffectsReference
N-trifluoroethyl dopamine analogDopaminergicWeak stimulation of adenylate cyclase
N-ethyl-N-(2,2,2-trifluoroethyl)amineVascular relaxantInduced relaxation in isolated arteries
N-(3-Ethoxybenzyl)-trifluoroethylaminePotential vasodilatorNot extensively studiedCurrent Study

Q & A

Q. What are the common synthetic routes for N-(3-Ethoxybenzyl)-2,2,2-trifluoroethan-1-amine, and how are intermediates characterized?

  • Methodological Answer : A typical synthesis involves reductive amination between 3-ethoxybenzaldehyde and 2,2,2-trifluoroethylamine using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions. For example, analogous compounds like N-(3-chlorophenethyl)-4-nitrobenzamide were synthesized via coupling reactions between amines and acyl chlorides, followed by purification via column chromatography . Intermediates are characterized using 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry to confirm structural integrity. Fluorine-specific 19F^{19}F-NMR is critical for verifying trifluoroethyl group incorporation .

Q. What safety protocols are essential when handling fluorinated amines like this compound?

  • Methodological Answer : Fluorinated amines require strict safety measures due to potential toxicity and volatility. Key protocols include:
  • Use of PPE (nitrile gloves, lab coats, goggles) and working in a fume hood to avoid inhalation .
  • Storage under inert gas (argon/nitrogen) at 2–8°C to prevent degradation .
  • Waste disposal via specialized chemical treatment facilities to avoid environmental contamination .

Q. How can researchers validate the purity of this compound post-synthesis?

  • Methodological Answer : Purity is assessed using HPLC with a C18 column (UV detection at 254 nm) and GC-MS for volatile impurities. For fluorinated analogs, 19F^{19}F-NMR provides additional specificity. X-ray crystallography, as demonstrated for structurally similar amines (e.g., N,N-bis(2,6-difluorobenzyl)-1,3,4-thiadiazol-2-amine), can resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How do computational methods enhance reaction design for fluorinated amines?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD integrates computational reaction path searches with experimental validation to optimize conditions for fluorinated compounds. Feedback loops between simulations (e.g., Gibbs free energy profiles) and lab data refine yield and selectivity .

Q. What analytical strategies resolve contradictions in spectral data for fluorinated derivatives?

  • Methodological Answer : Discrepancies in 1H^1H-NMR peaks (e.g., splitting due to fluorine coupling) are resolved by comparing experimental data with computed chemical shifts (GIAO method). For example, in N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine, X-ray crystallography confirmed structural assignments when NMR alone was insufficient . Multi-technique validation (e.g., UV, HRMS) is recommended .

Q. How does the trifluoroethyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : The strong electron-withdrawing effect of the -CF3_3 group increases electrophilicity at the amine center, enhancing reactivity in SN2 reactions. However, steric hindrance from the benzyl group may reduce accessibility. Kinetic studies (e.g., monitoring reaction rates with varying electrophiles) and Hammett plots quantify these effects .

Q. What methodologies address low yields in large-scale synthesis of this amine?

  • Methodological Answer : Process optimization includes:
  • Membrane separation technologies to recover unreacted starting materials .
  • Flow chemistry to improve heat/mass transfer, as demonstrated in the synthesis of fluoroalkyl imines .
  • DoE (Design of Experiments) to identify critical parameters (e.g., temperature, solvent polarity) affecting yield .

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